Epibatidine - 148152-66-3

Epibatidine

Catalog Number: EVT-1549133
CAS Number: 148152-66-3
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(6-chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane is an alkaloid.
Future Directions
  • Developing safer and more selective nAChR agonists: Despite significant efforts to synthesize less toxic (+/-)-epibatidine analogs, many still exhibit undesirable side effects [, ]. Further research is needed to develop compounds with greater selectivity for specific nAChR subtypes and improved safety profiles.
  • Investigating the long-term effects of nAChR activation by (+/-)-epibatidine: Although (+/-)-epibatidine induces robust analgesic effects, the long-term consequences of chronic nAChR activation remain unclear []. Future research should focus on understanding the long-term effects of (+/-)-epibatidine and its analogs on neuronal function and behavior.
  • Exploring the potential of nAChR ligands for treating other neurological disorders: nAChRs are implicated in various neurological disorders, including Alzheimer's disease and Parkinson's disease []. (+/-)-Epibatidine and related compounds may hold therapeutic potential for these conditions, warranting further investigation [].

(±)-exo-N-Methyl-2-(2-fluoro-5-pyridyl)-7-azabicyclo[2.2.1]heptane (Compound 1a)

  • Compound Description: Compound 1a is a halogen-substituted analog of N-methylepibatidine, synthesized and evaluated as a potential tracer for positron emission tomography (PET) studies of nAChRs []. It exhibits similar binding affinity to epibatidine, inhibiting [3H]epibatidine binding to nAChRs with a Ki value in the 27-50 pM range.

(±)-N-Methylepibatidine (Compound 2a)

  • Compound Description: This compound is an N-methylated analog of epibatidine that demonstrates high affinity for nAChRs. It served as a template for developing further halogen-substituted analogs for PET studies [].

(±)-exo-N-Methyl-2-(2-bromo-5-pyridyl)-7-azabicyclo[2.2.1]heptane (Compound 3a)

  • Compound Description: This compound is another halogen-substituted analog of N-methylepibatidine synthesized for potential use in PET studies to image nAChRs []. It exhibits comparable affinity to epibatidine, inhibiting [3H]epibatidine binding with a Ki value within the 27-50 pM range.

(±)-exo-N-Methyl-2-(2-iodo-5-pyridyl)-7-azabicyclo[2.2.1]heptane (Compound 4a)

  • Compound Description: This compound is a halogen-substituted analog of N-methylepibatidine []. In vitro binding studies revealed that Compound 4a, along with its normethyl counterpart (Compound 4) and other halogen-substituted analogs, displayed significant affinity for nAChRs, exhibiting Ki values in the range of 27-50 pM. This affinity is comparable to that of epibatidine.

(±)-N-Ethylepibatidine (Compound 2b)

  • Compound Description: This N-ethylated analog of epibatidine, was included in a study focusing on the synthesis and evaluation of N-[11C]methylated analogs of epibatidine for PET studies of nAChRs []. Interestingly, Compound 2b demonstrated a substantially lower binding affinity for nAChRs in comparison to the N-methylated analogs (1a, 2a, 3a, and 4a) or their respective normethyl counterparts (1, 2, 3, and 4), indicating a crucial role of the N-methyl substituent in receptor binding.

2-exo-(3′-Amino-2′-chloro-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane (Compound 2i)

  • Compound Description: This epibatidine analog, featuring an electron-donating amino group at the 3′-position of the pyridyl ring, displays high affinity for α4β2 nAChRs (Ki = 0.001 nM) []. Remarkably, Compound 2i exhibits a unique pharmacological profile as it acts as both a potent inhibitor and an agonist of nicotine-induced antinociception. This dual activity makes it an intriguing candidate for further investigation.

(-)-Nicotine

    Acetylcholine

    • Compound Description: Acetylcholine is an endogenous neurotransmitter that activates both muscarinic and nicotinic acetylcholine receptors (nAChRs) [, , , , , ]. It plays a crucial role in various physiological functions, including muscle contraction, autonomic nervous system regulation, and cognitive processes.
    • Relevance: As the endogenous agonist for nAChRs, acetylcholine serves as a reference point for understanding the relative potencies and efficacies of epibatidine and other nicotinic ligands [, , , , , ]. This comparison is crucial for developing drugs targeting specific nAChR subtypes while minimizing off-target effects.

    Cytisine

    • Compound Description: This plant alkaloid exhibits partial agonist activity at α4β2 nAChRs [, , , , ]. It displays therapeutic potential as a smoking cessation aid due to its ability to compete with nicotine for binding sites.
    • Relevance: Cytisine's partial agonist activity and ability to displace [3H]epibatidine binding are valuable for understanding the complex pharmacology of epibatidine [, , , , ]. By comparing their effects on nAChRs, researchers can gain insights into the structural features influencing agonist efficacy and potential therapeutic applications.

    Varenicline

    • Compound Description: Varenicline is a clinically used drug for smoking cessation. It functions as a partial agonist at α4β2 nAChRs and demonstrates higher selectivity for these receptors compared to epibatidine [, , , ].
    • Relevance: Varenicline serves as a valuable tool for studying the therapeutic potential and potential side effects of targeting α4β2 nAChRs [, , , ]. Comparing its effects with epibatidine aids in understanding the relationship between receptor subtype selectivity, efficacy, and potential therapeutic benefits.

    3-(2(S)-Azetidinylmethoxy)pyridine (A-85380)

    • Compound Description: A-85380 exhibits high affinity for α4β2 nAChRs and serves as a lead compound for developing novel analgesics [, , ]. It displays potent antinociceptive effects in animal models, suggesting its potential as a therapeutic agent for pain management.
    • Relevance: A-85380 serves as a key structural analog of epibatidine, sharing the 2-chloropyridine moiety and the azetidine ring. Its high affinity for α4β2 nAChRs and analgesic properties provide valuable insights for understanding the structure-activity relationship of epibatidine and designing safer and more effective analgesics [, , ].

    ABT-594 [(R)-5-(2-Azetidinylmethoxy)-2-chloropyridine]

    • Compound Description: Developed from the lead compound A-85380, ABT-594 demonstrates potent analgesic effects while exhibiting an improved side effect profile compared to epibatidine []. This difference arises from its preferential selectivity for neuronal nAChRs over those found at neuromuscular junctions.
    • Relevance: ABT-594 is a crucial example of a successful structural modification of the epibatidine scaffold []. By understanding the structural features that contribute to ABT-594's improved safety profile, researchers can design new generations of nAChR ligands with better therapeutic indices.

    5-Iodo-A-85380

    • Compound Description: This iodinated analog of A-85380 displays remarkable selectivity for α4β2 nAChRs over other nAChR subtypes []. Its high affinity and selectivity make it a promising candidate for developing PET radioligands to image α4β2 nAChRs in vivo.
    • Relevance: 5-Iodo-A-85380, with its high selectivity for α4β2 nAChRs, highlights the importance of specific structural modifications in achieving subtype selectivity, a key aspect in developing safer and more effective therapeutics targeting nAChRs [].

    (6)-exo-2-(2-[125I]Iodo-5-pyridyl)-7-azabicyclo[2.2.1]heptane ([125I]IPH)

    • Relevance: This compound emphasizes the challenge of achieving subtype selectivity within the epibatidine scaffold []. While useful for studying overall nAChR distribution, [125I]IPH highlights the need for more selective radioligands to study specific nAChR subtypes in vivo.

    Phantasmidine

    • Compound Description: Phantasmidine is a naturally occurring congener of epibatidine isolated from the same poison frog species, Epipedobates anthonyi []. It exhibits similar binding affinity to epibatidine, but with lower potency. Notably, phantasmidine demonstrates enantioselectivity, with the (2aR,4aS,9aS) enantiomer displaying higher activity, unlike epibatidine.
    • Relevance: Phantasmidine provides a natural example of a structurally related compound to epibatidine, offering insights into the diversity of nAChR ligands found in nature []. Its enantioselective pharmacology further highlights the subtle structural features that can influence binding and activity at different nAChR subtypes.

    2′-Fluoro-3′-(4-Nitrophenyl)deschloroepibatidine (RTI-102)

    • Compound Description: RTI-102 is a synthetic epibatidine derivative demonstrating potent antinociceptive effects with a reduced side effect profile compared to epibatidine [, , ]. This improved profile makes it a promising lead compound for developing novel analgesics.
    • Relevance: RTI-102 illustrates how structural modifications of the epibatidine scaffold can lead to improved pharmacological properties [, , ]. Studying its interactions with nAChR subtypes provides valuable information for designing safer and more effective analgesics.

    2′-Fluorodeschloroepibatidine (RTI-36)

    • Compound Description: RTI-36, a synthetic epibatidine derivative, displays high affinity for brain nAChRs comparable to epibatidine but with reduced analgesic activity []. This compound has been instrumental in investigating the complex pharmacological profiles of epibatidine derivatives.
    • Relevance: This compound exemplifies how seemingly minor changes in the epibatidine structure can lead to substantial alterations in pharmacological activity []. Understanding these differences is crucial for designing compounds with specific pharmacological profiles targeting different nAChR subtypes.

    3′-(3″-Dimethylaminophenyl)-epibatidine (RTI-76)

    • Compound Description: This synthetic epibatidine analog shows high affinity for brain nAChRs but demonstrates reduced analgesic activity compared to epibatidine []. Despite its reduced analgesic effects, RTI-76 is a potent desensitizer of nAChRs, suggesting its potential as a pharmacological tool or therapeutic lead for conditions involving nAChR overactivity.
    • Relevance: RTI-76 showcases the diverse pharmacological profiles that can arise from modifying the epibatidine scaffold []. It demonstrates that high affinity for nAChRs doesn't necessarily translate to analgesic activity and highlights the potential of developing epibatidine analogs with different therapeutic applications.
    Source and Classification

    Epibatidine is classified as a natural alkaloid. Alkaloids are a group of nitrogen-containing compounds that often exhibit significant pharmacological activity. Epibatidine's classification stems from its origin in nature and its structural characteristics, which include a bicyclic system known as 7-azabicyclo[2.2.1]heptane .

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of epibatidine has been approached through various methods, focusing on both asymmetric synthesis and the development of analogs to improve safety profiles.

    1. Asymmetric Synthesis: This method involves chiral resolution of intermediates such as 7-azabicyclo[2.2.1]heptanecarboxylic acid to produce optically pure epibatidine .
    2. Total Synthesis: Several total synthesis routes have been explored, including:
      • A biocatalytic approach that utilizes enzymes to facilitate specific reactions, enhancing yield and selectivity .
      • The use of reductive Heck coupling and diazotization techniques to construct the bicyclic framework efficiently .
    3. Analog Development: Researchers have synthesized numerous analogs to explore modifications that reduce toxicity while maintaining analgesic efficacy. Techniques include nucleophilic substitution and oxidation-reduction strategies to introduce functional groups at various positions on the bicyclic structure .
    Molecular Structure Analysis

    Structure and Data

    Epibatidine has a complex molecular structure characterized by its bicyclic framework:

    • Chemical Formula: C10_{10}H12_{12}ClN
    • Molecular Weight: 201.66 g/mol
    • Structure: The core structure is a 7-azabicyclo[2.2.1]heptane with a chloro-substituted pyridine ring.

    The stereochemistry of epibatidine is crucial for its biological activity, with different enantiomers exhibiting varying affinities for nicotinic receptors .

    Chemical Reactions Analysis

    Reactions and Technical Details

    Epibatidine undergoes several chemical reactions that are essential for both its synthesis and potential modification:

    1. Reduction Reactions: The selective reduction of double bonds in intermediates using nickel boride has been employed to enhance yields during synthesis .
    2. Nucleophilic Substitution: This reaction type is pivotal in introducing substituents at specific positions on the bicyclic framework, allowing for the creation of diverse analogs with varied pharmacological properties .
    3. Oxidation-Reduction Strategies: These strategies facilitate the modification of functional groups while retaining the integrity of the bicyclic structure, crucial for maintaining biological activity .
    Mechanism of Action

    Process and Data

    Epibatidine primarily acts as an agonist at nicotinic acetylcholine receptors, specifically targeting the α4β2 subtype. Its mechanism can be summarized as follows:

    1. Receptor Binding: Epibatidine binds with high affinity to nicotinic receptors, leading to receptor activation.
    2. Signal Transduction: Activation results in increased ion flow through associated ion channels, producing excitatory postsynaptic potentials that contribute to its analgesic effects.
    3. Pharmacokinetics: Studies indicate that epibatidine exhibits low binding affinity to plasma proteins, enhancing its bioavailability and facilitating its metabolism by cytochrome P450 enzymes .
    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: White solid
    • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

    Chemical Properties

    • Stability: Sensitive to light and moisture; requires careful handling during storage.
    • Toxicity: Highly toxic even at low doses; presents challenges for therapeutic use.

    Relevant data indicate that epibatidine's half-life varies significantly based on structural modifications made during synthesis, influencing both efficacy and safety profiles of analogs developed from it .

    Applications

    Scientific Uses

    1. Research Tool: Used in studies investigating nicotinic acetylcholine receptor function.
    2. Analgesic Development: Investigated as a lead compound for developing safer analgesics by synthesizing less toxic analogs.
    3. Neuroscience Research: Explored for potential applications in understanding neurodegenerative diseases due to its interaction with cholinergic systems .
    Introduction to Epibatidine: Historical Context and Natural Origins

    Epibatidine stands as one of the most pharmacologically intriguing natural products discovered in the late 20th century. This potent neurotoxic alkaloid was first identified from the skin secretions of neotropical poison frogs, capturing scientific attention due to its exceptional analgesic properties and unique mechanism of action. The compound represents a fascinating example of chemical ecology, where dietary acquisition and evolutionary adaptations converge to enable toxin sequestration for predator defense. Epibatidine's discovery sparked intensive pharmacological research and synthetic efforts aimed at harnessing its therapeutic potential while overcoming its narrow therapeutic index. This section explores the historical context and biological origins of this remarkable alkaloid [1] [5].

    Discovery and Taxonomic Classification of Source Organisms

    The discovery of epibatidine traces back to 1974 when chemist John W. Daly and herpetologist Charles Myers collected skin secretions from a small Ecuadorian frog, initially classified as Epipedobates tricolor (now recognized as Epipedobates anthonyi). This species, commonly known as Anthony's poison arrow frog or the phantasmal poison frog, belongs to the family Dendrobatidae. Between 1974 and 1979, Daly and colleagues collected skin extracts from nearly 3,000 individual frogs across various Ecuadorian sites, noting potent analgesic effects in mouse bioassays [1] [8].

    The taxonomic classification of epibatidine-containing frogs has undergone significant refinement:

    • Primary sources: Epipedobates anthonyi (formerly E. tricolor) and several species within the genus Ameerega
    • Phylogenetic distribution: Epibatidine sequestration evolved independently in at least two dendrobatid lineages (Epipedobates and Ameerega)
    • Conservation status: E. anthonyi gained IUCN protected status in 1984, complicating subsequent sample collection
    • Taxonomic revision: The source organism was reclassified from Epipedobates tricolor to Epipedobates anthonyi based on updated morphological and genetic analyses

    Despite intensive study, epibatidine has never been detected in captive-reared frogs of these species, suggesting a critical dietary origin rather than endogenous biosynthesis. Controversially, later expeditions to the original collection sites failed to detect epibatidine in local populations, raising questions about geographic variability in toxin profiles [1] [2].

    Table 1: Taxonomic Classification of Primary Epibatidine-Containing Frogs

    Taxonomic LevelClassificationNotes
    KingdomAnimalia-
    PhylumChordata-
    ClassAmphibia-
    OrderAnuraFrogs and toads
    FamilyDendrobatidaePoison frogs
    GenusEpipedobatesPrimary source genus
    SpeciesEpipedobates anthonyiFormerly E. tricolor
    SpeciesAmeerega spp.Multiple species

    Early Pharmacological Observations in Epipedobates anthonyi

    Initial pharmacological investigations of Epipedobates anthonyi skin extracts revealed extraordinary biological activity. Daly observed that minute quantities of crude extract (equivalent to approximately 10-20 μg of purified alkaloid per gram of frog skin) produced potent analgesic effects in mouse models. These effects were characterized by:

    • Complete abolition of pain responses to noxious stimuli
    • Duration of action exceeding 30 minutes
    • Non-opioid mechanism: Unlike morphine, effects were not reversed by naloxone administration
    • Lethality at higher doses: Paralysis progressing to respiratory arrest

    The analgesic potency was subsequently quantified as 200 times greater than morphine when administered systemically. Further characterization revealed epibatidine's mechanism as a nicotinic acetylcholine receptor (nAChR) agonist with exceptionally high affinity (picomolar range) for neuronal receptor subtypes, particularly the α4β2 nAChR isoform. This represented a novel analgesic mechanism distinct from opioid receptor activation [1] [5] [7].

    Table 2: Pharmacological Profile of Epibatidine from Early Studies

    ParameterObservationSignificance
    Analgesic potency200× morphineNovel potent analgesic
    Receptor targetα4β2 nAChRKi = 40 pM affinity
    SelectivityNon-selective nAChR agonistAlso binds α3β4, α7 subtypes
    MechanismnAChR agonistInduces cation channel opening
    ToxicityLD₅₀ = 1.46-13.98 μg/kgNarrow therapeutic window
    Central effectsCrosses blood-brain barrierBrain concentration peaks at 30 min

    Electrophysiological studies demonstrated that epibatidine activates nAChRs at concentrations as low as 0.05 nM at the α4β2 subtype, with decreasing affinity for α7 (22 nM) and neuromuscular junction receptors. This activation depolarizes neurons, triggering neurotransmitter release (particularly dopamine and norepinephrine) and ultimately producing analgesia through complex central nervous system pathways. The compound's exquisite receptor affinity initially suggested significant therapeutic potential, though its cardiovascular toxicity and narrow therapeutic index ultimately precluded clinical development [3] [5] [7].

    Controversies in Natural Occurrence and Dietary Biosynthetic Pathways

    The natural occurrence of epibatidine in dendrobatid frogs remains scientifically contentious. Several key controversies have emerged:

    Sample Scarcity and Contamination Concerns:

    • The original 1974 samples contained less than 1 mg of epibatidine after decades of storage when structure elucidation occurred in 1992
    • Modern analytical techniques (high-resolution spectrometry) were applied to severely degraded material
    • Subsequent collections from the same Ecuadorian sites failed to detect epibatidine in E. anthonyi
    • Some researchers suggest the original detection might represent environmental contamination

    Dietary Biosynthesis Controversy:

    • Captive-reared frogs never produce epibatidine, indicating a dietary origin
    • Likely arthropod sources include beetles (Coleoptera), ants (Formicidae), mites (Acari), and flies (Diptera)
    • Daly and Myers observed geographic variability: frogs from certain sites lacked alkaloids entirely, suggesting site-specific dietary availability
    • The biosynthetic pathway in arthropods remains uncharacterized, though likely involves plant precursor molecules

    Sequestration vs. Endogenous Production:

    • Evidence strongly supports dietary sequestration rather than endogenous synthesis
    • Frogs likely modify absorbed alkaloids, but cannot synthesize the core structure de novo
    • Specialized skin granular glands serve as toxin storage organs
    • Genetic adaptations (nAChR mutations) protect frogs from autointoxication (discussed below)

    Table 3: Arthropod Sources and Biosynthetic Pathways

    Arthropod GroupProposed RoleEvidence
    Beetles (Coleoptera)Primary biosynthetic sourceRich in isoprenoid alkaloids
    Ants (Formicidae)Secondary accumulationKnown to sequester plant alkaloids
    Mites (Acari)Minor contributorsFound in poison frog diets
    Flies (Diptera)Possible vectorsUncertain role in biosynthesis

    Recent research has elucidated remarkable evolutionary adaptations in poison frogs that sequester epibatidine. Comparative genomics reveals that epibatidine-containing dendrobatids possess specific amino acid substitutions in the β2 subunit of neuronal nAChRs:

    • The S108C mutation (serine to cysteine at position 108) evolved convergently in Epipedobates, Ameerega, and Oophaga
    • This mutation decreases epibatidine sensitivity by 17-138-fold in various models
    • Additional substitutions (e.g., F106L in Epipedobates) appear to compensate for potential functional deficits
    • These mutations represent target-site insensitivity, a common evolutionary strategy in toxin-sequestering organisms

    Electrophysiological studies demonstrate that these β2 subunit mutations significantly reduce epibatidine binding while preserving acetylcholine sensitivity, though they may incur physiological costs through altered receptor expression or function. This elegant natural solution to autointoxication highlights the complex coevolutionary dynamics between toxic compounds and their molecular targets [4] [6] [8].

    Properties

    CAS Number

    148152-66-3

    Product Name

    Epibatidine

    IUPAC Name

    2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

    Molecular Formula

    C11H13ClN2

    Molecular Weight

    208.69 g/mol

    InChI

    InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2

    InChI Key

    NLPRAJRHRHZCQQ-UHFFFAOYSA-N

    SMILES

    C1CC2C(CC1N2)C3=CN=C(C=C3)Cl

    Synonyms

    epibatidine

    Canonical SMILES

    C1CC2C(CC1N2)C3=CN=C(C=C3)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.